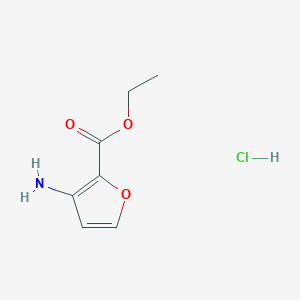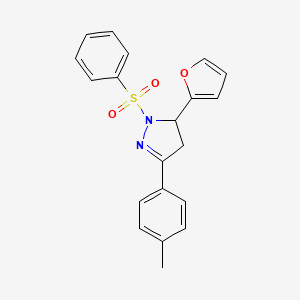![molecular formula C13H12N2O7 B2646159 Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate CAS No. 1173423-60-3](/img/structure/B2646159.png)
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate is a synthetic organic compound characterized by the presence of a nitrobenzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate typically involves a multi-step process. One common method includes the following steps:
Condensation: The reaction of the nitrobenzodioxole with an appropriate acylating agent to form the enoylamino intermediate.
Esterification: The final step involves the esterification of the intermediate with methanol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield a variety of functionalized products .
Applications De Recherche Scientifique
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate involves its interaction with molecular targets such as tubulin. The compound can bind to tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- 4-Bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Uniqueness
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitrobenzodioxole moiety is particularly important for its interaction with biological targets, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O7/c1-20-13(17)6-14-12(16)3-2-8-4-10-11(22-7-21-10)5-9(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSMOUHESYIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2646080.png)
![ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2646081.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2646082.png)
![N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2646083.png)

![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)

![N-(3-fluoro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2646093.png)



